molecular formula C20H23N5O3 B10999955 7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one

7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one

Cat. No.: B10999955
M. Wt: 381.4 g/mol
InChI Key: XJTNGWAGQNUWQA-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives. This compound is characterized by its unique structure, which includes a phthalazinone core substituted with methoxy groups and a piperazine ring linked to a pyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by cyclization of appropriate precursors such as phthalic anhydride with hydrazine derivatives under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the phthalazinone intermediate.

    Linking the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the piperazine ring, often achieved through reductive amination or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the phthalazinone core or the pyridine ring, potentially altering the compound’s electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the phthalazinone core, piperazine ring, or pyridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxyphthalazin-1(2H)-one: Lacks the piperazine and pyridine moieties, resulting in different biological activities.

    2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one: Similar structure but without methoxy groups, which may affect its chemical reactivity and biological properties.

    7,8-Dimethoxy-2-methylphthalazin-1(2H)-one: Contains a methyl group instead of the piperazine-pyridine moiety, leading to different applications and activities.

Uniqueness

The uniqueness of 7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

7,8-dimethoxy-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phthalazin-1-one

InChI

InChI=1S/C20H23N5O3/c1-27-16-7-6-15-13-22-25(20(26)18(15)19(16)28-2)14-23-9-11-24(12-10-23)17-5-3-4-8-21-17/h3-8,13H,9-12,14H2,1-2H3

InChI Key

XJTNGWAGQNUWQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)C4=CC=CC=N4)OC

Origin of Product

United States

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